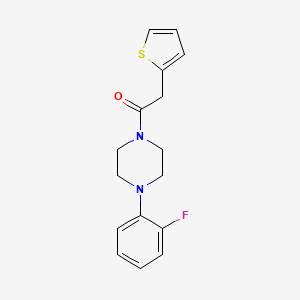![molecular formula C19H20ClNO2 B5711067 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)
1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique properties. CPP is a small molecule that can cross the blood-brain barrier, making it an ideal tool for studying the central nervous system. In
作用机制
1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. By blocking the NMDA receptor, 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine can modulate the release of neurotransmitters and affect synaptic plasticity. This mechanism of action has been linked to the effects of 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine on drug addiction and learning and memory.
Biochemical and Physiological Effects:
1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release and synaptic plasticity, 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has been shown to increase the expression of certain genes involved in learning and memory. 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
实验室实验的优点和局限性
1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has several advantages for lab experiments. Its ability to cross the blood-brain barrier makes it an ideal tool for studying the central nervous system. 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine is also relatively easy to synthesize and purify, making it readily available for research. However, 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine does have some limitations. Its effects on the NMDA receptor are not specific to a particular subunit, which can make it difficult to interpret results. Additionally, 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has a relatively short half-life, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research involving 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine. One area of interest is the development of new drugs for addiction and other neurological disorders based on the mechanism of action of 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine. Another area of interest is the development of new imaging techniques to study the effects of 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine on the brain. Finally, there is interest in exploring the effects of 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine on other neurotransmitter systems and receptors to better understand its overall impact on brain function.
Conclusion:
In conclusion, 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine, or 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine, is a synthetic compound that has been widely used in scientific research for its unique properties. 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been linked to drug addiction and learning and memory. While 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has some limitations, it remains a valuable tool for studying the central nervous system. Future research will continue to explore the potential of 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine for developing new treatments for neurological disorders and improving our understanding of brain function.
合成方法
The synthesis of 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with piperidine to form 2-chlorobenzoylpiperidine. This intermediate is then reacted with 2-chlorophenol in the presence of a base to form 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine. The final product is purified by column chromatography to obtain pure 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine.
科学研究应用
1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has been used in a variety of scientific research applications, including studies on neurotransmitter release, synaptic plasticity, and drug addiction. 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has been shown to enhance the release of dopamine and glutamate, two important neurotransmitters involved in reward and learning. This property of 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has been used to study the mechanisms of drug addiction and to develop new treatments for addiction.
属性
IUPAC Name |
[3-[(2-chlorophenoxy)methyl]phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-9-2-3-10-18(17)23-14-15-7-6-8-16(13-15)19(22)21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELXYNKOMMJDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2-Chlorophenoxy)methyl]benzoyl}piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)


![2-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711009.png)
![5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5711010.png)

![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)
![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)


![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)